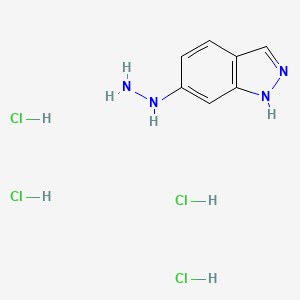

6-Hydrazinyl-1H-indazole tetrahydrochloride

Descripción

Propiedades

IUPAC Name |

1H-indazol-6-ylhydrazine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.4ClH/c8-10-6-2-1-5-4-9-11-7(5)3-6;;;;/h1-4,10H,8H2,(H,9,11);4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYGIEFNANQWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NN)NN=C2.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy for Indazole Derivatives

The synthesis of indazole derivatives, including hydrazinyl-substituted variants, typically follows a sequence of:

- Preparation of substituted phenyl ketone intermediates,

- Reduction or functional group transformation to amino derivatives,

- Diazotization and cyclization to form the indazole ring,

- Introduction of hydrazine functionality,

- Formation of tetrahydrochloride salt for stability and solubility.

A representative approach to preparing 3-methyl-5-R-1H-indazole analogs, which can be adapted for 6-hydrazinyl substitution, involves:

- Nitration of methyl phenyl ketones under controlled low temperature in sulfuric and nitric acid mixed acid.

- Reduction of nitro groups to amino groups using iron powder and ammonium chloride in aqueous methanol.

- Diazotization of the amino group in hydrochloric acid with sodium nitrite at low temperatures.

- Cyclization via tin(II) chloride-mediated reduction of the diazonium salt to form the indazole ring.

- Isolation and purification of the indazole product by pH adjustment and filtration.

This method avoids the traditional hydrazine hydrate reflux step, improving safety and yield (~85%) compared to older methods with yields around 60%.

Specific Preparation of 6-Hydrazinyl-1H-indazole

The key step for obtaining 6-hydrazinyl substitution on the indazole ring involves the reaction of the indazole intermediate with hydrazine or hydrazine hydrate under acidic or neutral conditions. Although direct literature on 6-hydrazinyl-1H-indazole tetrahydrochloride preparation is limited, analogous hydrazinyl-indazole compounds are synthesized by:

- Treating appropriately substituted indazole ketones or halides with hydrazine hydrate in methanol or ethanol, often under reflux or mild heating.

- The hydrazine nucleophilically substitutes or adds to the carbonyl or halide position at the 6-position of the indazole ring.

- The resulting hydrazinyl-indazole is then converted into its tetrahydrochloride salt by treatment with excess hydrochloric acid, which enhances stability and crystallinity for isolation.

Detailed Stepwise Preparation (Adapted from Patent and Research Data)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Nitration | Methyl phenyl ketone + H2SO4/HNO3 (1:7 v/v), -20°C, 12h | Formation of 2-nitro-5-R-methyl phenyl ketone | ~80% yield; yellow solid |

| 2. Reduction | 2-nitro-5-R-methyl phenyl ketone + Fe powder + NH4Cl in H2O/MeOH (1:1), 60°C, overnight | Reduction to 2-amino-5-R-methyl phenyl ketone | ~90% yield; yellow solid after recrystallization |

| 3. Diazotization & Cyclization | 2-amino-5-R-methyl phenyl ketone + NaNO2 in HCl (37%), 4-6°C, 60 min; then SnCl2·2H2O in HCl added slowly, stirred 10-14h | Formation of 3-methyl-5-R-1H-indazole via diazonium salt intermediate | ~85% yield; off-white solid |

| 4. Hydrazinyl Substitution | Indazole derivative + hydrazine hydrate in MeOH, reflux or room temperature | Introduction of hydrazinyl group at 6-position | Conditions optimized for substitution; yields vary |

| 5. Salt Formation | Hydrazinyl-indazole + excess HCl | Formation of tetrahydrochloride salt | Improves stability and solubility |

This sequence avoids hazardous hydrazine hydrate reflux in early steps, focusing hydrazine use only in the final substitution step, enhancing safety and scalability.

Analytical Characterization and Purity

The final this compound product is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the indazole ring and hydrazinyl substitution.

- Mass Spectrometry (MS): Molecular ion peak consistent with C7H8N4 and tetrahydrochloride salt.

- Infrared Spectroscopy (IR): Characteristic N-H stretching for hydrazine and indazole NH groups.

- Melting Point: Sharp melting point indicating purity.

- Elemental Analysis: Confirms composition including four equivalents of HCl.

These analyses ensure the product meets high purity standards required for research or pharmaceutical applications.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Material | Methyl phenyl ketones | Readily available, modifiable | Substituent-specific costs |

| Nitration | Controlled mixed acid at low temperature | High regioselectivity, good yield | Requires temperature control |

| Reduction | Fe/NH4Cl in aqueous MeOH | Mild, high yield, cost-effective | Requires filtration and extraction |

| Diazotization & Cyclization | NaNO2/HCl, SnCl2/HCl | Efficient ring closure, high yield | Sensitive to temperature and pH |

| Hydrazinyl Introduction | Hydrazine hydrate in MeOH | Direct substitution, straightforward | Hydrazine handling requires safety |

| Salt Formation | Excess HCl treatment | Enhances stability and solubility | Requires careful pH control |

Research Findings and Notes

- The improved synthetic route eliminates the need for hydrazine hydrate reflux in early steps, reducing decomposition risks and safety hazards.

- The use of 2-amino-5-R-methyl phenyl ketone as a starting intermediate simplifies the process and increases overall yield.

- Hydrazinyl substitution is typically performed at the final stage to avoid side reactions and degradation.

- Formation of the tetrahydrochloride salt stabilizes the hydrazinyl-indazole compound, making it suitable for storage and further applications.

- Analytical data consistently confirm the structure and purity of the final product, supporting its use in pharmaceutical research.

Análisis De Reacciones Químicas

Types of Reactions

6-Hydrazinyl-1H-indazole tetrahydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted indazole derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₇H₁₂Cl₄N₄

- Molecular Weight : 294.01 g/mol

- IUPAC Name : 1H-indazol-6-ylhydrazine; tetrahydrochloride

- SMILES Notation : C1=CC2=C(C=C1NN)NN=C2.Cl.Cl.Cl.Cl

The compound's structure facilitates various chemical reactions, including oxidation and nucleophilic substitution, which are crucial for its biological activity .

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for the development of new compounds with tailored properties, making it valuable in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe . It interacts with biological macromolecules, influencing their structure and function. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to significant alterations in enzyme activity and cellular processes .

Medicine

The medicinal properties of this compound are particularly noteworthy:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting pathways involved in tumor growth. It is being explored as a candidate for cancer therapy.

- Antimicrobial Activity : The compound demonstrates antimicrobial properties against various pathogens. Its hydrazine component contributes to this activity, making it a potential candidate for developing new antimicrobial agents.

Table 1: Anticancer Activity Data

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 10 | Inhibition of cell proliferation | |

| A549 | 15 | Induction of apoptosis |

Table 2: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for innovations in material science and engineering applications.

Mecanismo De Acción

The mechanism of action of 6-Hydrazinyl-1H-indazole tetrahydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparación Con Compuestos Similares

6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17)

- Structure: Features a hydrazino group (-NH-NH-) linked to a benzodithiazine core, with chloro, cyano, and hydroxybenzylidene substituents.

- Physicochemical Properties :

- Comparison: The presence of electron-withdrawing groups (Cl, CN) in Compound 17 enhances thermal stability compared to 6-Hydrazinyl-1H-indazole tetrahydrochloride, which lacks such substituents.

Hydrazinecarbothioamide Copper(II) Complex

- Structure : Hydrazinecarbothioamide ligand coordinated to Cu(II), with pyridinemethylene and dipropyl groups .

- Function : Exhibits antifungal activity against Candida spp., likely due to metal-mediated disruption of microbial enzymes .

- Comparison : Unlike this compound, this complex leverages metal coordination for bioactivity. The tetrahydrochloride salt form of the indazole derivative may improve solubility for similar therapeutic applications but requires validation.

Comparison with Heterocyclic Salt Forms

3,3′-Diaminobenzidine Tetrahydrochloride (DAB)

- Application: Widely used as a chromogen in immunohistochemistry (IHC) for peroxidase-based staining .

- Salt Form Benefits : Enhanced solubility in aqueous buffers, enabling consistent staining reproducibility .

- Comparison: While DAB and this compound share the tetrahydrochloride salt form, their applications diverge. DAB’s role in IHC highlights the utility of stable, soluble salts in diagnostic workflows, whereas the indazole derivative’s applications may focus on synthetic or pharmacological research .

Tetramisole Hydrochloride

- Structure : Imidazo-thiazole core with a phenyl group and hydrochloride salt .

- Application : Anthelmintic agent and chiral resolving agent in organic synthesis.

- Comparison : Both compounds are hydrochloride salts of nitrogen-containing heterocycles, but tetramisole’s imidazo-thiazole scaffold differs from the indazole core of the target compound. This structural distinction influences their biological targets and mechanisms.

Functional Analogues in Bioactive Contexts

Antifungal Hydrazide Derivatives

Key Insights :

- Structural modifications (e.g., electron-withdrawing groups, metal coordination) in analogs enhance stability or bioactivity, guiding future derivatization of this compound.

Actividad Biológica

6-Hydrazinyl-1H-indazole tetrahydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to an indazole ring. This unique structure facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction may inhibit enzyme activity and disrupt cellular processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit pathways involved in tumor growth, making it a candidate for further investigation in cancer therapy .

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Its hydrazine component contributes to this activity, making it a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Case Studies and Research Findings

Several studies have evaluated the pharmacological potential of this compound:

- Antitumor Activity : A study reported that the compound significantly inhibited cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against drug-resistant strains of bacteria, indicating its potential use in treating infections caused by resistant pathogens .

- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to target enzymes involved in cancer progression, supporting its role as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Hydrazinyl-1H-indazole tetrahydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves hydrazine substitution on a halogenated indazole precursor under reflux in polar aprotic solvents (e.g., DMF or ethanol). Temperature control (80–100°C) and stoichiometric excess of hydrazine (1.5–2.0 equivalents) are critical to minimize side products like unreacted intermediates or dimerization byproducts . Post-synthesis, acidification with HCl yields the tetrahydrochloride salt. Optimization can be guided by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress and purity.

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR validate the hydrazinyl group’s presence (δ 4.5–5.5 ppm for NH) and indazole backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHNCl).

- X-ray Crystallography : For definitive structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, particularly when analyzing hydrogen bonding between hydrazinyl groups and chloride counterions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight containers under inert gas (argon or nitrogen) at −20°C. For aqueous solutions, use phosphate-buffered saline (PBS) at pH 4–6 to prevent hydrolysis. Stability should be monitored via UV-Vis spectroscopy (absorbance at 260–280 nm) over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different cell lines?

- Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic degradation, or off-target effects. To address this:

- Dose-Response Profiling : Perform IC assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols .

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites in cell lysates .

- Pathway Analysis : Employ RNA-seq or phosphoproteomics to compare MAPK/ERK pathway modulation (e.g., p38 inhibition) in responsive vs. non-responsive cells .

Q. What experimental strategies can mitigate impurities during large-scale synthesis of this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted hydrazine or dimeric byproducts.

- Column Chromatography : Employ silica gel with chloroform/methanol gradients (95:5 to 85:15) for intermediate purification .

- Quality Control : Implement in-line FTIR to monitor reaction intermediates and trigger corrective adjustments (e.g., temperature spikes to restart stalled reactions) .

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or nitric oxide synthases). Focus on the hydrazinyl group’s hydrogen-bonding potential and indazole’s aromatic stacking .

- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent models (e.g., TIP3P water) over 100 ns to assess conformational flexibility .

- QSAR Analysis : Compare with analogs (e.g., 6-Bromo-1H-indazol-3-amine) to identify structural determinants of activity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Challenges include chloride ion disorder and hydrate formation. Solutions:

- Solvent Screening : Test mixed solvents (e.g., acetonitrile/water) to promote slow evaporation and ordered crystal growth.

- Cryocooling : Flash-cool crystals to 100 K with liquid nitrogen to stabilize the lattice during X-ray diffraction.

- SHELX Refinement : Apply twin refinement and anisotropic displacement parameters to resolve chloride ion positions in the electron density map .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.